ethyl 4-{2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-3-30-19-11-7-16(8-12-19)20-13-22(28)26(15-24-20)14-21(27)25-18-9-5-17(6-10-18)23(29)31-4-2/h5-13,15H,3-4,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAJGFRMVIRQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate is a complex organic compound with potential biological activities. This article explores its structure, synthesis, and biological effects, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C24H25N3O6
- Molecular Weight : 451.472 g/mol
- CAS Number : 899729-77-2
- SMILES Notation :
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)Nc2ccc(OCC)cc2)c3ccc(C)cc3
This structure indicates the presence of multiple functional groups that may contribute to its biological activity, including an amide and ester functional group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the Dihydropyrimidine Core : This is often achieved through a condensation reaction involving ethyl acetoacetate and urea derivatives.
- Acetylation : The introduction of an acetyl group can enhance the solubility and stability of the compound.
- Esterification : The final step usually involves the formation of the ester bond with ethanol.
Biological Activity
The biological activity of this compound has been investigated in several studies:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrimidine rings have shown effectiveness against various bacterial strains due to their ability to inhibit DNA synthesis or disrupt cell wall integrity .
Anticancer Properties
Studies have suggested that this compound may possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. Compounds with similar scaffolds have been reported to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways related to cancer or bacterial virulence factors . For example, it has been noted that similar compounds can inhibit Type III secretion systems in pathogenic bacteria, which are essential for their virulence .
Case Studies and Research Findings
Several research studies have highlighted the biological effects of related compounds:
- Antimicrobial Screening : A study screened various pyrimidine derivatives for their antimicrobial activity and found that some exhibited potent effects against Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that certain derivatives could reduce cell viability significantly, suggesting potential for development as anticancer agents .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by increased caspase activity in treated cells .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-{2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate has shown promise in several areas of medicinal chemistry:
- Antitumor Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Studies
Materials Science Applications
Beyond medicinal chemistry, this compound has potential applications in materials science:
- Polymer Chemistry :
- Nanotechnology :
Comparison with Similar Compounds
Structural Analogs in Medicinal Chemistry (I-Series Compounds)
The following ethyl benzoate derivatives, reported in Molecules (2011), share structural similarities with the target compound but differ in their substituents and linker groups :
| Compound ID | Substituent/Modification | Molecular Formula | Molecular Weight | Key Functional Differences |
|---|---|---|---|---|
| I-6501 | 5-(3-methylisoxazol-5-ylamino)pentylthio group | C19H23N3O3S | 373.5 | Thioether linker; isoxazole-amino substituent |
| I-6502 | 5-(3-methylisoxazol-5-ylamino)pentyloxy group | C19H23N3O4 | 357.4 | Ether linker; isoxazole-amino substituent |
| I-6602 | 3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy group | C20H24N2O5 | 372.4 | Extended ether chain; isoxazole-ethoxy substituent |
| I-6702 | 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propoxy group | C21H19NO5 | 365.4 | Isoquinoline-dione substituent; rigid aromatic system |
Key Observations :
- The target compound’s dihydropyrimidinone core differentiates it from the isoxazole or isoquinoline motifs in the I-series.
- The ethoxyphenyl group in the target compound may enhance lipophilicity compared to the polar isoxazole or isoquinoline substituents in the I-series .
Quinazolinone-Based Analog
Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate (CAS 932457-66-4) shares the benzoate-amide scaffold but incorporates a quinazolinone heterocycle instead of dihydropyrimidinone :
| Property | Target Compound | Quinazolinone Analog |
|---|---|---|
| Heterocyclic Core | 1,6-Dihydropyrimidin-6-one | 1,2-Dihydroquinazolin-2-one |
| Substituents | 4-Ethoxyphenyl | 6-Chloro, 4-phenyl |
| Molecular Formula | C22H21N3O5 (inferred from similar structures) | C25H20ClN3O4 |
| Molecular Weight | ~407.4 (estimated) | 461.9 |
Key Differences :
- The dihydropyrimidinone core in the target compound is less aromatic than quinazolinone, which could influence π-π stacking interactions in biological targets .
Ethyl 4-(Dimethylamino) Benzoate in Polymer Chemistry
Ethyl 4-(dimethylamino) benzoate (EDAB), a co-initiator in resin cements, demonstrates the impact of electron-donating substituents on reactivity :
| Property | Target Compound | EDAB |
|---|---|---|
| Substituent | 4-Ethoxyphenyl (electron-donating) | 4-Dimethylamino (strong electron-donating) |
| Reactivity | Not reported; inferred moderate electron donation | Higher degree of conversion in resin polymerization |
| Application | Undocumented (structural analog) | Dental resins, photopolymerization |
Implications :
- The ethoxyphenyl group in the target compound may offer intermediate electron-donating effects compared to EDAB’s dimethylamino group, balancing reactivity and stability.
Benzodioxole-Modified Acetamide Analog
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (CAS 1058461-50-9) shares the dihydropyrimidinone-acetamide backbone but replaces the benzoate ester with a benzodioxole-methyl group :
| Property | Target Compound | Benzodioxole Analog |
|---|---|---|
| Terminal Group | Ethyl benzoate | Benzodioxole-methyl |
| Molecular Weight | ~407.4 | 407.4 |
| Solubility | Likely moderate (ester vs. benzodioxole polarity) | Increased polarity due to benzodioxole oxygen atoms |
Functional Impact :
- The benzoate ester in the target compound may improve membrane permeability in biological systems compared to the polar benzodioxole group.
Preparation Methods
Reagents and Conditions
-
β-Keto ester precursor : Ethyl acetoacetate or analogous derivatives provide the ketone functionality for cyclization.
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Aldehyde component : 4-Ethoxybenzaldehyde introduces the aryl group at the 4-position of the pyrimidine ring.
-
Urea/thiourea : Serves as the source of the N-C-N fragment for ring closure.
The reaction is typically conducted in acetic acid or ethanol under reflux, with catalytic HCl or BF₃·Et₂O accelerating the cyclization. For example, heating 4-ethoxybenzaldehyde (1.2 equiv) with ethyl acetoacetate (1.0 equiv) and urea (1.5 equiv) in ethanol at 80°C for 12 hours yields 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine, a key intermediate.
Optimization Insights
-
Solvent effects : Polar protic solvents (e.g., ethanol, acetic acid) enhance reaction rates by stabilizing ionic intermediates.
-
Catalyst selection : Lewis acids like ZnCl₂ or FeCl₃ improve yields by facilitating imine formation and cyclization.
-
Temperature control : Prolonged heating (>24 hours) risks side reactions, such as over-oxidation or decomposition.
Functionalization with Acetamido Linkage
The acetamido bridge (-NH-C(O)-CH₂-) connects the pyrimidine core to the benzoate ester. This step involves nucleophilic acyl substitution or amide coupling.
Acetylation of the Pyrimidine Nitrogen
The pyrimidine’s N1 position is acetylated using chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF. For instance, treating 4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine (1.0 equiv) with chloroacetyl chloride (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 0–5°C for 2 hours yields 1-(chloroacetyl)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine.
Amide Coupling with Benzoate Ester
The chloroacetyl intermediate reacts with ethyl 4-aminobenzoate via nucleophilic substitution. Conditions include:
-
Solvent : DMF or THF.
-
Base : Triethylamine (TEA) or DIEA to scavenge HCl.
-
Temperature : Room temperature to 60°C.
A representative procedure combines 1-(chloroacetyl)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine (1.0 equiv) with ethyl 4-aminobenzoate (1.1 equiv) and TEA (2.5 equiv) in DMF at 50°C for 6 hours, achieving 78% yield.
Esterification and Final Assembly
The ethyl benzoate group is introduced either early (pre-functionalized starting material) or late (post-coupling esterification). The former is preferred to avoid side reactions during amide formation.
Esterification Conditions
-
Reagents : Ethanol and sulfuric acid (Fischer esterification) or DCC/DMAP-mediated coupling.
-
Solvent : Excess ethanol acts as both solvent and reactant.
For example, refluxing 4-{2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoic acid (1.0 equiv) in ethanol with concentrated H₂SO₄ (0.1 equiv) for 8 hours affords the ethyl ester in 85% yield.
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Condition 1 | Condition 2 | Optimal Outcome |
|---|---|---|---|
| Solvent | DMF | THF | DMF (higher polarity aids dissolution) |
| Temperature | 50°C | 25°C | 50°C (faster kinetics) |
| Catalyst | TEA | DIEA | TEA (cost-effective) |
Yield-Enhancing Strategies
-
Stepwise purification : Isolating intermediates via column chromatography improves final product purity.
-
Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 45 minutes) while maintaining yields.
Analytical Characterization
Critical characterization data include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 4-{2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including condensation of pyrimidine precursors with acetamido benzoate derivatives. Key steps include:
- Oxidation of sulfanyl groups : Use hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides/sulfones .
- Reduction of carbonyl groups : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for converting ketones to alcohols .
- Solvent and temperature control : Reactions often require anhydrous solvents (e.g., DMF, THF) and reflux conditions (80–120°C) .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify intermediates using column chromatography with silica gel (ethyl acetate/hexane gradients) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Structural confirmation :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrimidine ring protons at δ 6.5–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., C₂₃H₂₄N₄O₅: expected [M+H]⁺ = 453.18) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) using C18 reverse-phase columns .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?
- Target identification : Screen against kinases or enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence-based assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
- Mechanistic studies : Employ surface plasmon resonance (SPR) to measure binding affinity to target proteins .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Modifications :
- Pyrimidine core : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at position 4 to enhance enzyme inhibition .
- Benzoate ester : Replace ethyl with methyl to assess metabolic stability .
- Data analysis : Use multivariate regression to correlate substituent electronegativity with bioactivity .
Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Troubleshooting :
- Assay standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase assays) .
- Batch variability : Characterize compound purity (>95% via HPLC) and confirm solubility in assay buffers (e.g., DMSO concentration ≤0.1%) .
- Reproducibility : Cross-validate results in ≥3 independent labs using blinded samples .
Q. What computational methods support the prediction of this compound’s pharmacokinetic properties?
- In silico modeling :
- ADMET prediction : Use SwissADME to estimate logP (lipophilicity) and CYP450 interactions .
- Molecular docking : AutoDock Vina for binding mode analysis with target proteins (e.g., EGFR kinase) .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
